![molecular formula C18H15N3O5S2 B4854948 4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate CAS No. 6425-99-6](/img/structure/B4854948.png)
4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate
Overview
Description
4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate is a useful research compound. Its molecular formula is C18H15N3O5S2 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.04531293 g/mol and the complexity rating of the compound is 772. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate is a member of the thiazolidine class, known for its diverse biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, and anticancer properties.
Chemical Structure
The chemical structure of the compound includes a thiazolidine ring, a phenyl group, and a benzenesulfonate moiety. The presence of these functional groups contributes to its biological properties.
Antibacterial Activity
Research indicates that derivatives of thiazolidine compounds exhibit significant antibacterial properties. For instance, related compounds have shown potent activity against Escherichia coli and Staphylococcus aureus, with inhibition rates exceeding 90% in some studies . The mechanism is believed to involve disruption of bacterial cell wall synthesis.
Table 1: Antibacterial Activity of Thiazolidine Derivatives
Compound Name | Target Bacteria | Inhibition Rate (%) |
---|---|---|
2-(Chlorophenyl-imino)thiazolidin-4-one | E. coli | 88.46 |
S. aureus | 91.66 | |
4-{5-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl} | E. coli | TBD |
S. aureus | TBD |
Antifungal Activity
The compound has also been investigated for its antifungal properties. In vitro studies have demonstrated effectiveness against various fungal strains including Phytophthora infestans and Fusarium solani. One study reported that certain derivatives exhibited comparable or superior efficacy to established fungicides .
Table 2: Antifungal Efficacy of Thiazolidine Derivatives
Compound Name | Target Fungi | Efficacy Comparison |
---|---|---|
Thiazolidine Derivative A | P. infestans | Comparable to control |
F. solani | Superior to control | |
Alternaria solani | TBD |
Anticancer Activity
Preliminary studies suggest that thiazolidine derivatives may possess anticancer properties. The mechanism may involve induction of apoptosis in cancer cells, as evidenced by assays showing reduced viability in various human cancer cell lines .
Case Study: Anticancer Effects
A study investigated the cytotoxic effects of thiazolidine derivatives on human pancreatic cancer cells (Patu8988). Results indicated significant apoptosis induction at specific concentrations, suggesting potential for further development as anticancer agents.
Scientific Research Applications
Research indicates that this compound may exhibit several biological activities, including:
1. Anticancer Properties
- Studies have shown that compounds with thiazolidinone structures can inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism often involves modulation of cell cycle regulators such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .
2. Antimicrobial Activity
3. Enzyme Inhibition
- The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it could potentially inhibit cyclin-dependent kinase 2 (CDK2), which plays a significant role in cell cycle regulation and has been targeted in cancer therapy .
Case Studies
Several studies have been conducted to evaluate the efficacy of related compounds:
Case Study 1: Thiazolidinone Derivatives
A study investigated a series of thiazolidinone derivatives' anticancer activities, highlighting their ability to inhibit CDK activity and induce apoptosis in various cancer cell lines. The results indicated that modifications to the thiazolidinone structure significantly influenced biological activity, suggesting similar potential for the target compound .
Case Study 2: Sulfonamide Antibiotics
Research on sulfonamide antibiotics has shown their effectiveness against bacterial infections by inhibiting folic acid synthesis in bacteria. While specific data on this compound is limited, its structural similarities suggest potential antimicrobial properties that warrant further exploration .
Properties
IUPAC Name |
[4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-acetamidobenzenesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S2/c1-11(22)20-13-4-8-15(9-5-13)28(24,25)26-14-6-2-12(3-7-14)10-16-17(23)21-18(19)27-16/h2-10H,1H3,(H,20,22)(H2,19,21,23)/b16-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKCVLKTRLFWIV-YBEGLDIGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=C3C(=O)N=C(S3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)/C=C\3/C(=O)N=C(S3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366795 | |
Record name | ZINC02774752 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6425-99-6 | |
Record name | ZINC02774752 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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